

Application Notes & Protocols for Intracellular Sodium Measurement in Cardiomyocytes using Sbfi-AM

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Compound of Interest

Compound Name: Sbfi-AM

Cat. No.: B154809

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Audience: This guide is intended for researchers, scientists, and drug development professionals working with cardiomyocytes who need to accurately measure intracellular sodium concentrations ($[Na^+]_i$).

Introduction: Sodium-binding benzofuran isophthalate acetoxymethyl ester (**Sbfi-AM**) is a ratiometric fluorescent indicator widely used for the quantitative measurement of intracellular sodium ions.^{[1][2]} Its acetoxymethyl ester form allows it to permeate the cell membrane. Once inside the cardiomyocyte, cellular esterases cleave the AM group, trapping the active indicator (SBFI) in the cytoplasm.^[3] SBFI's fluorescence emission is dependent on the binding of Na^+ , allowing for the determination of $[Na^+]_i$ through dual-wavelength excitation fluorometry.^{[2][3]} This ratiometric approach minimizes issues such as uneven dye loading, photobleaching, and variable cell thickness, making it a robust tool for studying sodium homeostasis in cardiac cells.

Accurate control of $[Na^+]_i$ is critical for numerous cardiomyocyte functions, including excitation-contraction coupling, energy production, and maintaining the electrochemical gradient necessary for action potentials. Dysregulation of intracellular sodium is implicated in various cardiac pathologies like heart failure and ischemia.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of **Sbfi-AM** in cardiomyocytes, compiled from various studies.

Parameter	Value	Cell Type	Source
Sbfi-AM Loading Concentration	5 μ M	Neonatal Rat Ventricular Myocytes	
10 μ M	Rat and Rabbit Ventricular Myocytes		
Loading Time	90 minutes	Neonatal Rat Ventricular Myocytes	
2 hours	Rat and Rabbit Ventricular Myocytes		
Loading Temperature	Room Temperature or 37°C	Neonatal Rat Ventricular Myocytes	
Pluronic F-127 Concentration	0.05% (w/v)	Neonatal Rat Ventricular Myocytes	
Probenecid Concentration	1 mM	Neonatal Rat Ventricular Myocytes	
Excitation Wavelengths	340 nm (Na^+ -free) & 380 nm (Na^+ -bound)	General	
Emission Wavelength	~505 nm	General	
Basal $[\text{Na}^+]_i$ in Cardiomyocytes	5 - 13 mM	Neonatal and Adult Cardiomyocytes	
10.9 \pm 0.74 mM	Quiescent Rat Ventricular Myocytes		
3.8 \pm 0.23 mM	Quiescent Rabbit Ventricular Myocytes		
Sbfi-AM Selectivity	~18-fold higher for Na^+ over K^+	General	

Experimental Protocols

This section provides detailed protocols for cell preparation, **Sbfi-AM** loading, fluorescence measurement, and in situ calibration.

Cardiomyocyte Preparation

For optimal results, cardiomyocytes should be healthy and exhibit clear striations with minimal spontaneous contractions. This protocol is adaptable for both primary isolated cardiomyocytes and those derived from pluripotent stem cells.

- For primary cardiomyocytes: Isolate ventricular myocytes from adult rats or rabbits using established enzymatic digestion protocols. After isolation, allow the cells to stabilize in a suitable culture medium for at least one hour before proceeding with dye loading.
- For cultured cardiomyocytes (e.g., hPSC-CMs): Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Ensure the cells have formed a confluent monolayer and are exhibiting spontaneous, synchronous contractions.

Sbfi-AM Loading Protocol

This protocol is a synthesis of commonly used methods for loading cardiomyocytes with **Sbfi-AM**.

Materials:

- **Sbfi-AM**
- Pluronic F-127
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution
- Probenecid (optional, but recommended)

Procedure:

- Prepare Stock Solutions:

- Prepare a 1-5 mM stock solution of **Sbfi-AM** in anhydrous DMSO.
- Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
- Prepare a 100 mM stock solution of Probenecid in a suitable buffer (e.g., HBSS with NaOH for pH adjustment).
- Prepare Loading Solution:
 - For a final **Sbfi-AM** concentration of 5-10 μ M, dilute the **Sbfi-AM** stock solution in HBSS or Tyrode's solution.
 - To aid in the dispersion of the lipophilic **Sbfi-AM**, add an equal volume of the 20% Pluronic F-127 stock solution to the **Sbfi-AM** stock before diluting it in the buffer. The final Pluronic F-127 concentration should be around 0.05%.
 - Vortex the solution thoroughly to ensure complete mixing.
- Cell Loading:
 - Wash the cardiomyocytes twice with pre-warmed HBSS or Tyrode's solution to remove any residual culture medium.
 - Incubate the cells in the **Sbfi-AM** loading solution for 90-120 minutes at room temperature or 37°C, protected from light. The optimal time and temperature may need to be determined empirically for your specific cell type and experimental conditions.
- Unloading and De-esterification:
 - After incubation, wash the cells twice with fresh, pre-warmed HBSS or Tyrode's solution to remove extracellular **Sbfi-AM**.
 - Incubate the cells in the fresh buffer for an additional 30 minutes to allow for complete de-esterification of the **Sbfi-AM** to SBFI by intracellular esterases.
 - To prevent dye leakage from the cells, it is recommended to add 1 mM probenecid to the buffer during the de-esterification and subsequent imaging steps.

Fluorescence Measurement

Equipment:

- An inverted fluorescence microscope equipped with a dual-excitation light source (e.g., xenon arc lamp with filter wheel or LEDs).
- Excitation filters for 340 nm and 380 nm.
- A dichroic mirror and an emission filter suitable for collecting fluorescence around 505 nm.
- A sensitive camera (e.g., sCMOS or EMCCD).
- Image acquisition and analysis software capable of ratiometric calculations.

Procedure:

- Place the dish or coverslip with the loaded cardiomyocytes on the microscope stage.
- Acquire fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm.
- Record the fluorescence intensity at the emission wavelength of ~505 nm for both excitation wavelengths.
- Calculate the ratio of the fluorescence intensities (F_{340}/F_{380}). This ratio is proportional to the intracellular sodium concentration.
- Perform background subtraction by measuring the fluorescence from a region of interest without cells.

In Situ Calibration Protocol

To convert the fluorescence ratio to an absolute $[Na^+]_i$, an in situ calibration is necessary. This is achieved by equilibrating the intracellular and extracellular Na^+ concentrations using ionophores.

Materials:

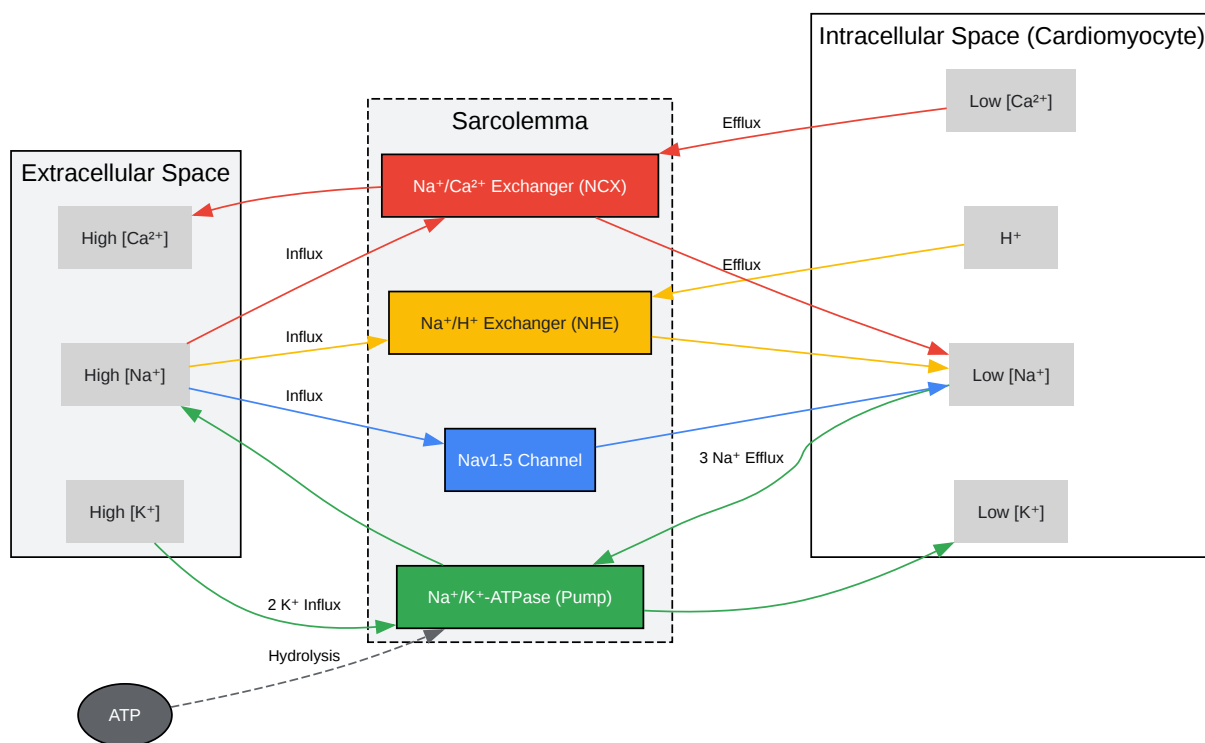
- Calibration buffers with varying known Na^+ concentrations (e.g., 0, 5, 10, 20, 50 mM). To maintain ionic strength, NaCl is typically replaced with KCl or another suitable salt.
- Gramicidin D (a Na^+ ionophore)
- Monensin (another Na^+ ionophore)
- Strophanthidin or Ouabain (Na^+/K^+ pump inhibitors)

Procedure:

- At the end of an experiment, expose the **Sbfi-AM**-loaded cardiomyocytes to a calibration buffer containing a known Na^+ concentration.
- Add a combination of gramicidin D (e.g., 1-2 μM) and monensin (e.g., 5-10 μM) to the calibration buffer to permeabilize the cell membrane to Na^+ .
- Inhibit the Na^+/K^+ pump with strophanthidin (e.g., 100 μM) or ouabain to prevent active transport of Na^+ .
- Allow the intracellular and extracellular Na^+ concentrations to equilibrate for 5-10 minutes.
- Measure the F340/F380 ratio for each known Na^+ concentration.
- Plot the F340/F380 ratio against the corresponding Na^+ concentration to generate a calibration curve.
- Use the calibration curve to convert the experimentally measured ratios into absolute intracellular sodium concentrations.

Diagrams

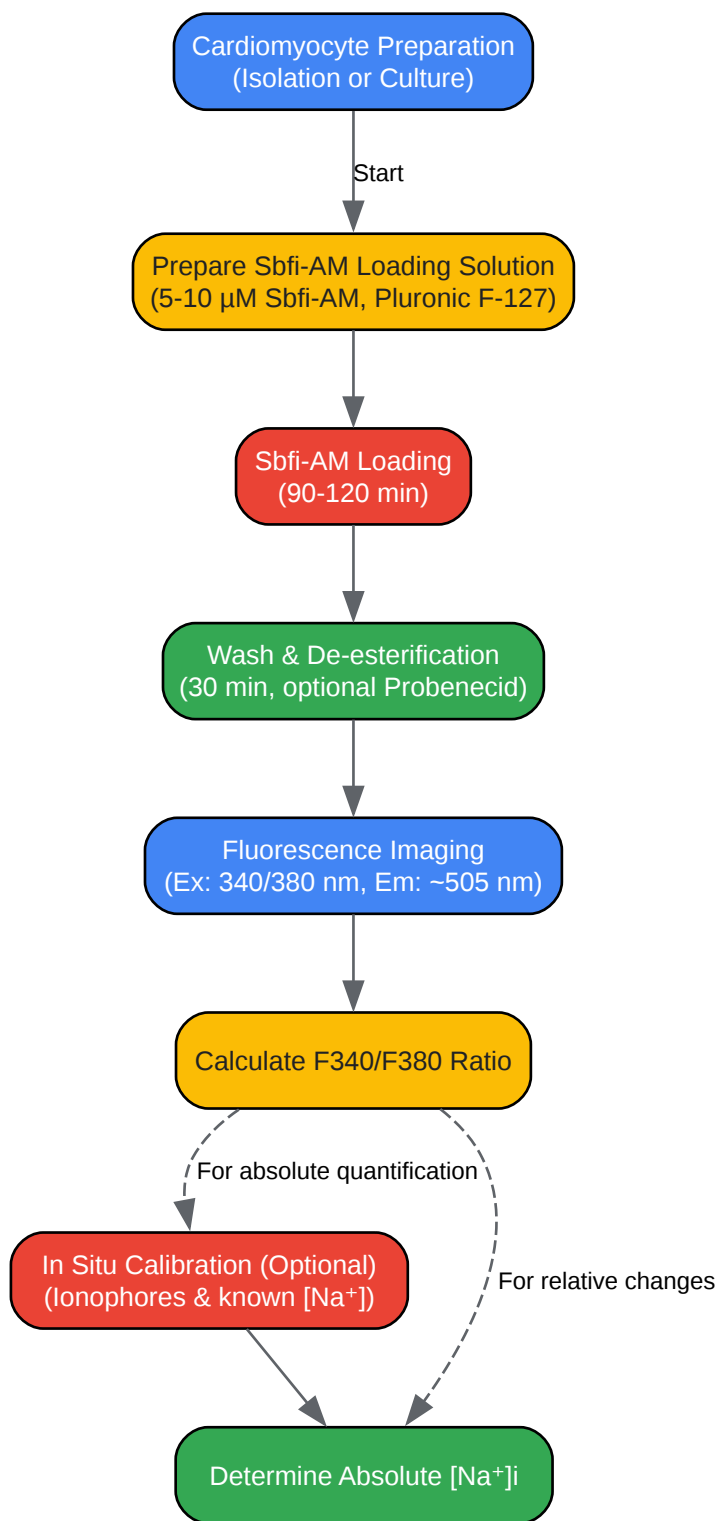
Signaling Pathway of Intracellular Sodium Regulation in Cardiomyocytes



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Caption: Key transporters regulating cardiomyocyte intracellular sodium.

Experimental Workflow for $[\text{Na}^+]_i$ Measurement



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Caption: Workflow for measuring $[Na^+]_i$ with **Sbfi-AM**.

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